5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-7-10-15-11(16-17-10)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJZGVZGPYKVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=NOC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds in dichloromethane (DCM) with triethylamine (Et₃N) as a base to neutralize HCl generated during acyl chloride activation. After initial coupling at 0–25°C, the intermediate undergoes thermal cyclization in toluene under reflux (110°C) for 12 hours. Key optimizations include:
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Stoichiometry : A 1:1.5 molar ratio of amidoxime to chloroacetyl chloride ensures complete conversion.
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Solvent Selection : Toluene’s high boiling point facilitates efficient cyclization without side reactions.
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Purification : Flash chromatography with hexane/ethyl acetate (95:5) yields the product in 99% purity .
Data Table 1: Cyclization Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature (Cyclization) | 110°C | |
| Reaction Time | 12 hours | |
| Yield | 86–99% | |
| Purity (Post-Purification) | >95% (HPLC) |
One-Pot Synthesis in Superbase Medium
A novel one-pot method using NaOH/DMSO as a superbase enables room-temperature synthesis of 1,2,4-oxadiazoles. This approach simplifies purification and reduces energy consumption.
Procedure Overview
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Precursor Mixing : 1-(4-chlorophenyl)cyclopropanecarboxamidoxime and chloroacetic acid methyl ester are combined in DMSO.
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Cyclization : NaOH (2 equiv) is added, and the mixture stirs at 25°C for 24 hours.
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Work-Up : The product precipitates upon dilution with water, yielding 73% purity , which is upgraded to >95% via recrystallization.
Advantages Over Traditional Methods
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Reduced Reaction Time : 24 hours vs. 12–48 hours for thermal methods.
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Solvent Sustainability : DMSO’s low volatility aligns with green chemistry principles.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to optimize the cyclization step, achieving:
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Throughput : 5–10 kg/day per reactor unit.
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Yield Consistency : 90–92% across batches.
Key Industrial Modifications
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Catalyst Use : Phosphorus oxychloride (POCl₃) replaces DMF in Vilsmeier reactions to reduce toxicity.
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In-Line Analytics : Real-time HPLC monitoring ensures compliance with pharmacopeial standards.
Comparative Analysis of Synthetic Routes
Data Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Cyclization with Acyl Chlorides | 99% | >95% | High | 12.50 |
| Vilsmeier Reagent | 85% | 90% | Moderate | 18.00 |
| One-Pot Superbase | 73% | 95% | Low | 9.80 |
| Industrial Flow Reactor | 92% | 99% | Very High | 7.20 |
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and oxadiazole moieties.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions to achieve substitution at the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation might lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to irreversible inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole: Similar structure but lacks the 4-chloro substitution on the phenyl ring.
5-(Bromomethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of chloromethyl.
3-(1-(4-Chlorophenyl)cyclopropyl)-1,2,4-oxadiazole: Lacks the chloromethyl group.
Uniqueness
The presence of both the chloromethyl and 4-chlorophenyl groups in 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN2O, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This unique structure contributes to its biological properties and interactions with various molecular targets.
Biological Activity Overview
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Anticancer Activity :
- Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. Compounds related to this compound have shown promising results against various cancer cell lines.
- For instance, modifications of oxadiazole compounds have demonstrated significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .
- Antimicrobial Activity :
- Anti-inflammatory Properties :
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors for enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which play crucial roles in cancer progression and inflammation.
- Interaction with Receptors : These compounds may interact with various receptors involved in signaling pathways that regulate cell proliferation and survival.
Table 1: Biological Activity Comparison with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Structure | Varies by cell line | Anticancer |
| 5-(Chloromethyl)-3-(phenyl)-1,2,4-oxadiazole | Structure | 92.4 | Anticancer |
| 3-Cyclopropyl-5-trichloromethyl-1,2,4-oxadiazole | N/A | N/A | Antimicrobial |
This table illustrates the varying degrees of biological activity among different oxadiazole derivatives. The specific substitution patterns significantly influence their potency and selectivity against various targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxadiazoles in preclinical settings:
- Study on Antitumor Activity : A study evaluated a series of oxadiazole derivatives against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards ovarian cancer cells with IC50 values as low as 2.76 µM .
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of oxadiazoles against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole?
The compound is synthesized via cyclization reactions, such as the reaction of hydrazonoyl chlorides with formamide or formic acid under reflux conditions. Key steps include purification via recrystallization (e.g., ethanol) and characterization using NMR, IR spectroscopy, and elemental analysis to confirm structural integrity . Optimization for reproducibility involves controlling reaction temperature (50–80°C) and stoichiometric ratios of precursors.
Q. How is the compound characterized to confirm its structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the chloromethyl group (δ 4.6–5.0 ppm) and cyclopropane protons (δ 1.2–1.8 ppm). Infrared (IR) spectroscopy identifies the oxadiazole ring (C=N stretch ~1600 cm⁻¹). Elemental analysis ensures >95% purity, supplemented by thin-layer chromatography (TLC) with methanol:chloroform (2:8) for purity validation .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies show moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and antifungal activity against Candida albicans. Anticancer screening in breast cancer cell lines (e.g., MCF-7) reveals IC₅₀ values of ~50 µM, attributed to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
Example SAR Findings:
Methodologically, substituent effects are evaluated via combinatorial libraries and docking studies targeting enzymes like TIP47 (IGF-II receptor binding protein) .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., variable IC₅₀ values in cancer models) are addressed by:
- Cell line profiling : Testing across diverse panels (e.g., NCI-60) to identify lineage-specific sensitivities.
- Pharmacokinetic profiling : Assessing metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation.
- Mechanistic validation : Using flow cytometry to confirm apoptosis (sub-G₁ peak) and Western blotting for caspase-3 cleavage .
Q. How is the compound’s mechanism of action elucidated in anticancer studies?
- Cell cycle analysis : Flow cytometry reveals G₁ phase arrest in T47D cells after 24-hour treatment (e.g., 70% cells in G₁ vs. 45% in controls) .
- Target identification : Photoaffinity labeling with a biotinylated probe identifies TIP47 as the molecular target, validated via competitive binding assays (Kd: 120 nM) .
- In vivo validation : MX-1 xenograft models show 40% tumor growth inhibition at 10 mg/kg (daily dosing, 14 days) with no significant toxicity .
Q. What methodologies optimize the synthesis for high-yield, scalable production?
- Continuous flow reactors : Enhance yield (85% vs. 65% batch) by reducing reaction time (2 hours vs. 12 hours) and byproducts .
- Catalyst screening : Pd/C or Cs₂CO₃ improves cyclopropane formation efficiency (TON >500) .
- Purification : Flash chromatography (heptane:isopropyl acetate gradient) achieves >99% purity for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
